Hydroxymalonate(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

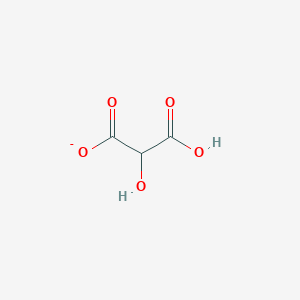

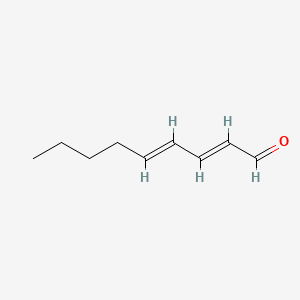

Hydroxymalonate(1-) is a dicarboxylic acid monoanion and a hydroxymalonate. It derives from a malonate(1-). It is a conjugate base of a hydroxymalonic acid. It is a conjugate acid of a hydroxymalonate(2-).

Applications De Recherche Scientifique

1. Nutritional Importance in Rats and Potential Metabolic Effects in Humans

Hydroxymalonate, also known as tartronate, has been recognized for its potential nutritional importance in rats, suggesting that its prolonged deficiency might also cause metabolic disturbances in humans. This interest stems from its exclusive production in plants and properties like easy decarboxylation, complete solubility in water, and rapid excretion rate, making it potentially deficient in human diets (Wesson, 1961).

2. Enzyme Inhibition Studies

Hydroxymalonate has been studied for its inhibitory effects on enzymes. Specifically, it inhibits pig heart mitochondrial malate dehydrogenase uncompetitively with respect to malate and competitively with respect to oxalacetate. This suggests that hydroxymalonate binds to the enzyme-reduced coenzyme complex but not to the enzyme-oxidized coenzyme complex (Harada & Wolfe, 1968).

3. Role in Synthesis of β-Hydroxymalonates

The synthesis of β-hydroxymalonates via the direct aldol addition of malonates to aldehydes, using hydroxymalonate, has been achieved. This process involves the stability of the products, the protection of the hydroxyl group, and the role of SiCl4 and i-Pr2EtN in the reaction (Massa et al., 2009).

4. Interaction with Citric Acid Cycle Intermediates

Hydroxymalonate acts as an inhibitor of malic enzymes in the study of the citric acid cycle intermediates in isolated rat heart mitochondria. It was found to inhibit respiration rate and influence the conversion of propionate to pyruvate and malate (Hiltunen & Davis, 1981).

5. Organocatalytic Synthesis Applications

In organocatalysis, hydroxymalonate has been used in the enantioselective synthesis of α-methylene-γ-lactones. This process involves the reaction between protected 2-hydroxymalonates and MBH carbonates, catalyzed by chiral Lewis bases (Companyó et al., 2013).

6. Study in NADH Binding to Enzymes

Research on the binding of NADH to porcine mitochondrial malate dehydrogenase in the presence of hydroxymalonate revealed important insights into the enzyme kinetics and binding sites (Shore et al., 1979).

Propriétés

Formule moléculaire |

C3H3O5- |

|---|---|

Poids moléculaire |

119.05 g/mol |

Nom IUPAC |

2,3-dihydroxy-3-oxopropanoate |

InChI |

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)/p-1 |

Clé InChI |

ROBFUDYVXSDBQM-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)(C(=O)[O-])O |

SMILES canonique |

C(C(=O)O)(C(=O)[O-])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)

![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)

![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)

![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)

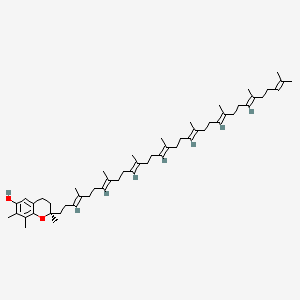

![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)

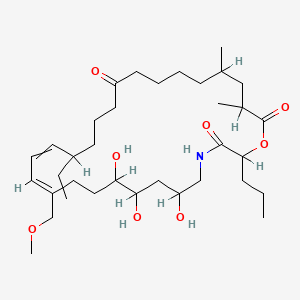

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)